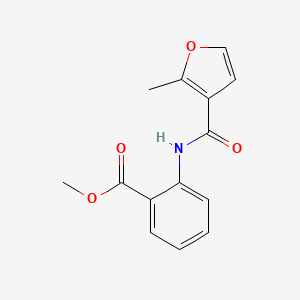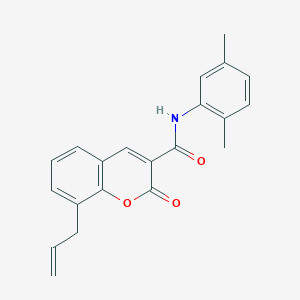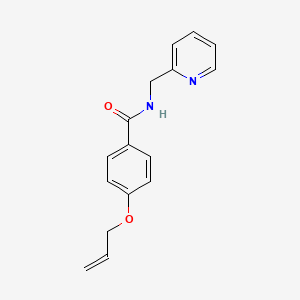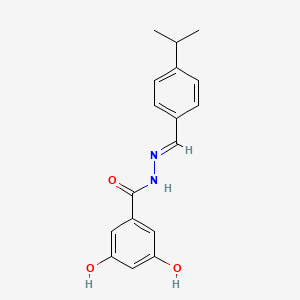![molecular formula C10H10N4O2S B5533718 3-[5-(ETHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B5533718.png)
3-[5-(ETHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid is an organic compound with the molecular formula C10H10N4O2S. This compound features a tetrazole ring substituted with an ethylsulfanyl group and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid typically involves the formation of the tetrazole ring followed by the introduction of the ethylsulfanyl group and the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, and the benzoic acid moiety can be attached through esterification or amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with various receptors or enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Ethylsulfanyl)benzoic acid: Lacks the tetrazole ring but shares the ethylsulfanyl and benzoic acid moieties.
5-(Ethylsulfanyl)-1H-tetrazole: Contains the tetrazole ring and ethylsulfanyl group but lacks the benzoic acid moiety.
Uniqueness
3-[5-(Ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzoic acid is unique due to the combination of the tetrazole ring, ethylsulfanyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
IUPAC Name |
3-(5-ethylsulfanyltetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-17-10-11-12-13-14(10)8-5-3-4-7(6-8)9(15)16/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKERRHPVHIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(3-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B5533636.png)


![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea](/img/structure/B5533661.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B5533667.png)
![3-[3-(trifluoromethyl)benzylidene]-2-benzofuran-1(3H)-one](/img/structure/B5533675.png)


![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5533721.png)
![4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)
![N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5533729.png)

![N-ethyl-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533744.png)
